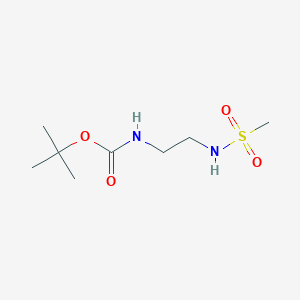

N-BOC-N'-Mesyl ethylenediamine

概要

説明

“N-BOC-N’-Mesyl ethylenediamine” is an organic compound that falls under the category of acyclic monoamines, polyamines, and their derivatives and salts . It is used as a PROTAC linker, referring to the alkyl chain composition .

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The linear formula of “N-BOC-N’-Mesyl ethylenediamine” is (CH3)3COCONHCH2CH2NH2 . Its molecular weight is 160.21 .Chemical Reactions Analysis

The reactions of “N-BOC-N’-Mesyl ethylenediamine” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical and Chemical Properties Analysis

“N-BOC-N’-Mesyl ethylenediamine” has a refractive index of n20/D 1.458 (lit.) . Its boiling point is 72-80 °C/0.1 mmHg (lit.) , and its density is 1.012 g/mL at 20 °C (lit.) .科学的研究の応用

Cytoprotection and Membrane Permeability Enhancement

N-BOC-N'-Mesyl ethylenediamine derivatives have been investigated for their potential in enhancing membrane permeability and cytoprotection. For instance, certain prodrugs have been designed to improve the delivery of N,N′‐bis(2‐hydroxybenzyl)ethylenediamine‐N,N′‐diacetic acid (HBED) by masking the phenolate and carboxylate donors of HBED. These prodrugs demonstrated improved solubility, passive diffusivity, and cytoprotective capabilities against oxidative stress, suggesting potential therapeutic applications for improving the delivery of HBED (Thiele & Sloan, 2016).

Chemical Synthesis and Ligand Formation

Ethylenediamine derivatives, including those related to this compound, are utilized in various chemical syntheses and ligand formations. For example, ethylenediamine reacts with polyhedral borane anion to produce amine derivatives with potential applications in chemical synthesis and materials science (Georgiev et al., 1996).

Peptide Nucleic Acid Synthesis

The compound has utility in the synthesis of peptide nucleic acid (PNA) monomers. An improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, key intermediates for PNA synthesis, has been reported, providing a stable, nonhygroscopic solid convenient for handling and storage (Viirre & Hudson, 2003).

作用機序

Mode of Action

The mode of action of N-BOC-N’-Mesyl Ethylenediamine involves its interaction with these targets, leading to a series of biochemical reactions. The compound’s structure, which includes two functional groups: an amine and a carbamate, allows it to participate in various reactions such as acylation, alkylation, and amide formation .

Biochemical Pathways

The compound’s interaction with its targets can affect multiple biochemical pathways. For instance, it has been used in the synthesis of pharmacologically active analogues and the introduction of an ethylenediamine spacer .

Result of Action

The molecular and cellular effects of N-BOC-N’-Mesyl Ethylenediamine’s action depend on its specific targets and the biochemical pathways it affects. Given its use in the synthesis of pharmacologically active analogues, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of N-BOC-N’-Mesyl Ethylenediamine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or substances, temperature, and more .

Safety and Hazards

“N-BOC-N’-Mesyl ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled .

将来の方向性

“N-BOC-N’-Mesyl ethylenediamine” is used in the synthesis of thyronamine derivatives . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . Further, it is used in both oligonucleotide and peptide synthesis . The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time .

特性

IUPAC Name |

tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)9-5-6-10-15(4,12)13/h10H,5-6H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRDGAKDKNAPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677717 | |

| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190044-23-5 | |

| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

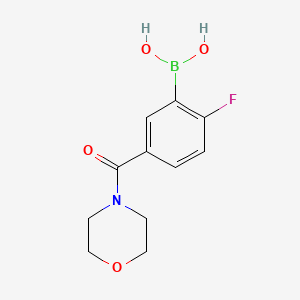

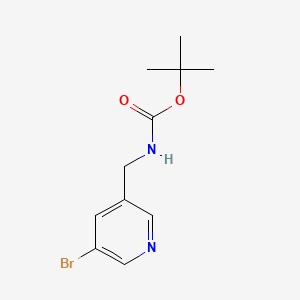

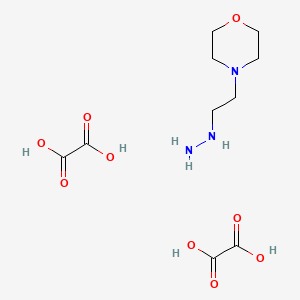

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)

![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)

![N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1531022.png)